H-Cxp-ala-Gly-Phe-leu-OH is a synthetic peptide compound that has gained attention in biochemical and pharmacological research due to its potential therapeutic applications. The compound consists of a sequence of amino acids, specifically incorporating a modified amino acid, which contributes to its unique properties. Understanding the synthesis, molecular structure, reactions, and mechanisms of action is crucial for exploring its scientific uses.
The compound can be synthesized through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis techniques. These methods allow for the precise assembly of the peptide sequence, ensuring high purity and yield.
H-Cxp-ala-Gly-Phe-leu-OH is classified as a peptide, specifically a tetrapeptide, due to its composition of four amino acids. It falls under the category of bioactive peptides, which are known for their roles in biological processes and potential therapeutic effects.
The synthesis of H-Cxp-ala-Gly-Phe-leu-OH typically involves several key steps:
These steps can be performed using automated synthesizers to enhance efficiency and reproducibility in peptide production.
The synthesis may also involve specific conditions such as temperature control and pH adjustments to optimize yields and minimize racemization during the coupling process. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of the synthesized peptide .
The molecular structure of H-Cxp-ala-Gly-Phe-leu-OH can be described by its sequence:
The InChI (International Chemical Identifier) for H-Cxp-ala-Gly-Phe-leu-OH provides a systematic representation of its molecular structure, which aids in database searches and chemical informatics. The molecular weight and specific stereochemistry would also be critical data points for characterization.
H-Cxp-ala-Gly-Phe-leu-OH can participate in various chemical reactions including:
These reactions are essential for modifying the compound for further studies or applications .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The choice of reagents and conditions significantly influences the outcome of these chemical transformations.
The mechanism of action for H-Cxp-ala-Gly-Phe-leu-OH primarily involves its interaction with specific biological receptors or enzymes. Depending on its structural features, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses such as pain perception or inflammation.
Research indicates that peptides like H-Cxp-ala-Gly-Phe-leu-OH can influence signaling pathways involving G-protein-coupled receptors (GPCRs), leading to downstream effects that alter cellular behavior . Quantitative data on binding affinities and efficacy would provide insight into its pharmacological potential.
H-Cxp-ala-Gly-Phe-leu-OH is expected to exhibit properties typical of peptides, such as solubility in water and stability under physiological conditions. Its stability may vary depending on environmental factors like pH and temperature.
The chemical properties include:
Characterization techniques such as high-performance liquid chromatography (HPLC) can be used to analyze these properties quantitatively .
H-Cxp-ala-Gly-Phe-leu-OH has several potential applications in scientific research:
N-terminal modifications represent a strategic approach to enhance the bioregulatory properties of therapeutic peptides. The incorporation of non-canonical amino acids like cyclohexylalanine (Cxp) at the N-terminus of the pentapeptide H-Cxp-Ala-Gly-Phe-Leu-OH introduces steric bulk and hydrophobic character, significantly altering target-binding specificity and proteolytic stability. Unlike canonical peptides, Cxp-modified sequences exhibit enhanced membrane permeability due to increased lipophilicity, facilitating interactions with intracellular targets inaccessible to larger biologics like antibodies [2]. This aligns with the broader shift toward peptide-drug conjugates (PDCs), which leverage peptide vectors for targeted delivery. PDCs demonstrate multi-component activity against complex disease states (e.g., neurodegenerative disorders, antimicrobial resistance) while minimizing off-target effects through site-specific conjugation chemistry [2].
The Ala-Gly-Phe-Leu segment provides a proteolytic cleavage site, as evidenced by thermolysin’s specificity for Gly-Phe bonds in analogous tripeptides [10]. By positioning Cxp at the N-terminus, the peptide’s susceptibility to aminopeptidases is reduced, thereby extending its functional half-life. This design principle mirrors endogenous strategies, such as N-terminal acetylation, which shields peptides from degradation and modulates protein-protein interactions [3] [9].
Table 1: Bioregulatory Advantages of N-Terminal Modifications in Pentapeptides
| Modification Type | Functional Impact | Therapeutic Application |
|---|---|---|
| Hydrophobic (e.g., Cxp) | Enhanced membrane permeability | Intracellular target engagement |
| Acetyl group | Proteolytic resistance | Stabilization of signaling peptides |
| Biotin/Palmitoyl | Facilitates carrier binding | Tissue-specific delivery systems |
| 2-Ethynylbenzaldehyde | Site-specific labeling | Fluorescence-based bioimaging |
The pentapeptide H-Cxp-Ala-Gly-Phe-Leu-OH belongs to the hybrid structural class characterized by non-canonical N-terminal residues and canonical C-terminal domains. Its architecture can be dissected into three functional zones:
Notably, the peptide’s calculated isoelectric point (pI ≈5.8–6.2) arises from the ionizable C-terminal carboxylate (pKa ≈3.0) and N-terminal ammonium (pKa ≈7.5–8.5). Unlike lysine-rich peptides, this sequence lacks basic residues, reducing non-specific electrostatic interactions [10].
Table 2: Residue-Specific Roles in H-Cxp-Ala-Gly-Phe-Leu-OH
| Residue Position | Role | Chemical Contribution |
|---|---|---|
| 1 (Cxp) | Membrane anchoring | Hydrophobicity (logP >3) |
| 2 (Ala) | Structural transition | Chirality modulation |
| 3 (Gly) | Backbone flexibility | Conformational adaptability |
| 4 (Phe) | Receptor recognition | Aromatic stacking |
| 5 (Leu) | Hydrophobic core stabilization | Aliphatic packing |
The integration of non-standard amino acids like Cxp evolved from foundational work on methionine aminopeptidases (MetAPs). Early studies demonstrated that MetAPs co-translationally excise N-terminal methionine when residue 2 possesses a small radius (e.g., Ala, Gly), enabling subsequent modifications like acetylation or acylation [3]. This inspired the rational design of N-terminal protection strategies, beginning with acetyl and formyl groups in the 1960s to block enzymatic degradation [9].
The 1990s saw advances in chemo-selective conjugation, particularly N-hydroxysuccinimide (NHS) ester chemistry, which facilitated ε-amine labeling of lysine. However, this approach lacked site-specificity due to multiple lysine residues [5]. To address this, pH-controlled strategies emerged, exploiting the pKa difference between the N-terminal α-amine (pKa 6–8) and lysine’s ε-amine (pKa 9–10). Reductive amination using aldehydes at pH 6–7 allowed selective N-terminal modification [5] [7].
Modern techniques leverage bioorthogonal chemistry, such as 2-ethynylbenzaldehyde (2-EBA) cyclization, which forms stable isoquinolinium salts exclusively at the N-terminus under mild conditions [7]. This method enabled the site-specific attachment of fluorophores or cytotoxic payloads to peptides like H-Cxp-Ala-Gly-Phe-Leu-OH, overcoming heterogeneity issues plaguing early antibody-drug conjugates [2]. Concurrently, solid-phase peptide synthesis advancements permitted the incorporation of bulky residues like Cxp via Fmoc-protected derivatives, expanding the repertoire of non-canonical building blocks [10].
Table 3: Key Milestones in Non-Standard Amino Acid Incorporation
| Era | Innovation | Impact on Peptide Design |
|---|---|---|
| 1960s | NHS ester chemistry | Enabled amine bioconjugation; lacked selectivity |
| 1980s | Reductive amination | pH-dependent N-terminal specificity |
| 1990s | Fmoc SPPS protocols | Broadened non-standard amino acid accessibility |
| 2020s | 2-EBA cyclization | Metal-free, site-selective labeling |
| Present | Cxp derivatives | Enhanced hydrophobicity for membrane targeting |
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0